

In-depth Technical Guide: 4-(Aminomethyl)pyridin-2-amine (CAS 199296-51-0)

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Compound of Interest

Compound Name: **4-(Aminomethyl)pyridin-2-amine**

Cat. No.: **B596748**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)pyridin-2-amine, with the CAS number 199296-51-0, is a substituted aminopyridine that holds potential as a scaffold in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring with both an aminomethyl and an amino substituent, makes it an attractive starting point for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with a detailed experimental protocol for a key intermediate, and discusses its potential, yet currently undocumented, biological significance based on the activity of structurally related compounds.

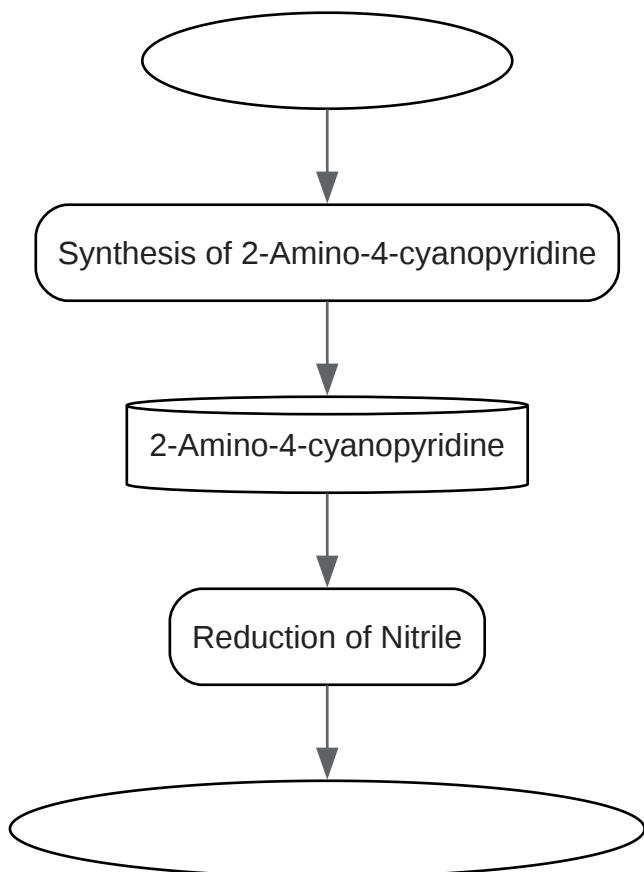
Physicochemical Properties

A summary of the key physicochemical properties of **4-(Aminomethyl)pyridin-2-amine** is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

Property	Value	Reference
CAS Number	199296-51-0	N/A
Molecular Formula	C ₆ H ₉ N ₃	
Molecular Weight	123.16 g/mol	
Appearance	Colorless to light yellow crystal or powdery solid	[1]
Boiling Point	301.0 °C at 760 mmHg (Predicted)	N/A
Density	1.174 g/cm ³ (Predicted)	N/A
Flash Point	161.1 °C (Predicted)	N/A
Refractive Index	1.624 (Predicted)	N/A
Solubility	Low solubility in water; soluble in alcohol and some organic solvents.[1]	N/A

Synthesis

A likely and practical synthetic route to **4-(Aminomethyl)pyridin-2-amine** involves a two-step process starting from a commercially available precursor. The general workflow is the synthesis of 2-amino-4-cyanopyridine, followed by the reduction of the nitrile group to the primary amine.



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Caption: Synthetic workflow for **4-(Aminomethyl)pyridin-2-amine**.

Experimental Protocol: Synthesis of 2-Amino-4-cyanopyridine

This protocol describes the synthesis of the key intermediate, 2-amino-4-cyanopyridine, from 2-chloro-4-cyanopyridine.

Materials:

- 2-chloro-4-cyanopyridine
- Anhydrous ethanol
- Ammonia

- Deionized water
- Solid sodium hydroxide
- Isopropanol

Equipment:

- 500 mL round-bottom flask
- Magnetic stirrer with heating mantle
- Rotary evaporator
- Filtration apparatus
- Standard laboratory glassware

Procedure:[\[2\]](#)

- In a 500 mL round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.
- Saturate the solution with ammonia gas or add a solution of ammonia in ethanol.
- Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.
- After the reaction is complete, cool the mixture and remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator at approximately 35-40°C.
- Add anhydrous ethanol to the residue and cool the mixture to -18°C to precipitate ammonium chloride.
- Filter the solid ammonium chloride and wash it with cold anhydrous ethanol.
- Collect the filtrate and evaporate the solvent under reduced pressure to obtain 2-amino-4-cyanopyridine hydrochloride.
- Dissolve the hydrochloride salt in deionized water and adjust the pH to approximately 11 with solid sodium hydroxide.

- Extract the aqueous solution three times with isopropanol.
- Combine the organic layers and remove the isopropanol using a rotary evaporator to yield 2-amino-4-cyanopyridine.

Proposed Protocol: Reduction of 2-Amino-4-cyanopyridine

The final step is the reduction of the nitrile group of 2-amino-4-cyanopyridine to the aminomethyl group of the target compound. A common method for this transformation is catalytic hydrogenation.

Materials:

- 2-amino-4-cyanopyridine
- Methanol or Ethanol
- Raney Nickel or Palladium on Carbon (Pd/C) catalyst
- Hydrogen gas

Equipment:

- Hydrogenation apparatus (e.g., Parr hydrogenator)
- Filtration apparatus

Proposed Procedure:

- Dissolve 2-amino-4-cyanopyridine in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
- Add a catalytic amount of Raney Nickel or 10% Pd/C.
- Pressurize the vessel with hydrogen gas (typically 50-100 psi).

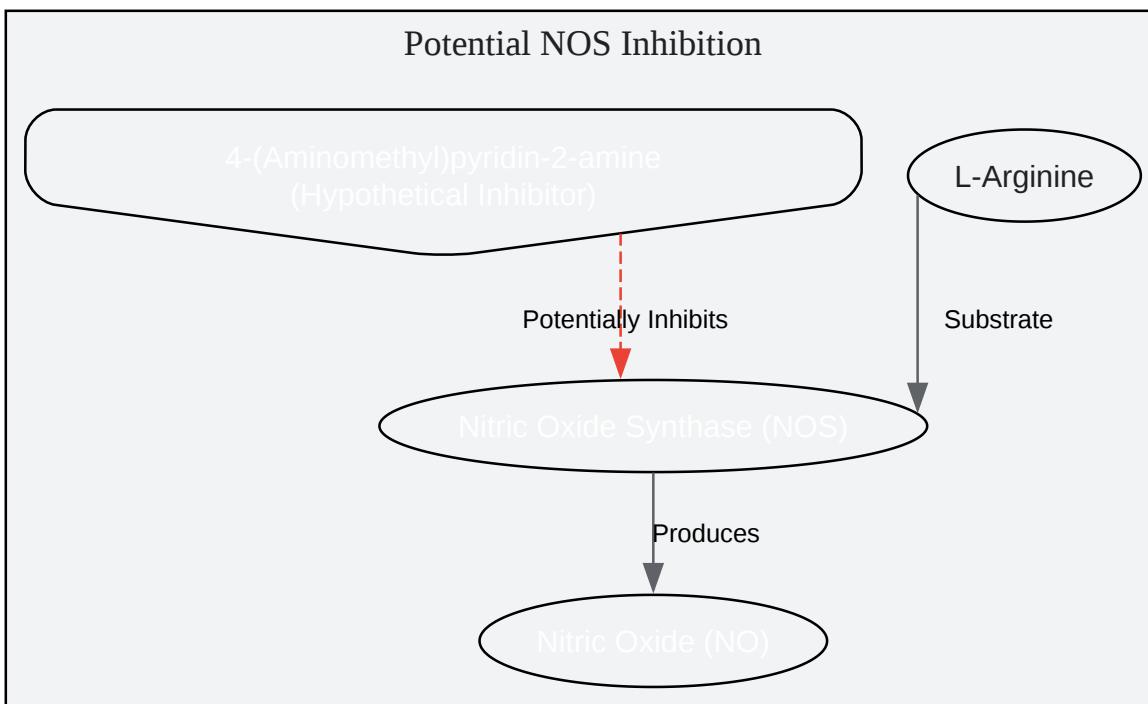
- Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
- Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the catalyst through a pad of Celite®.
- Evaporate the solvent from the filtrate under reduced pressure to yield crude **4-(aminomethyl)pyridin-2-amine**.
- The crude product can be further purified by crystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

While no specific biological data for **4-(aminomethyl)pyridin-2-amine** has been found in the public domain, the aminopyridine scaffold is a well-established pharmacophore in drug discovery. Structurally related compounds have shown inhibitory activity against key enzymes involved in various disease pathologies.

Potential as a Nitric Oxide Synthase (NOS) Inhibitor

Substituted 2-aminopyridines have been extensively investigated as inhibitors of nitric oxide synthases (NOS), particularly the inducible (iNOS) and neuronal (nNOS) isoforms.^[3] Overproduction of nitric oxide by these enzymes is implicated in inflammatory diseases and neurodegenerative disorders. The 2-aminopyridine moiety can act as a bioisostere for the guanidinium group of the natural substrate, L-arginine, and form key interactions in the active site of the enzyme.

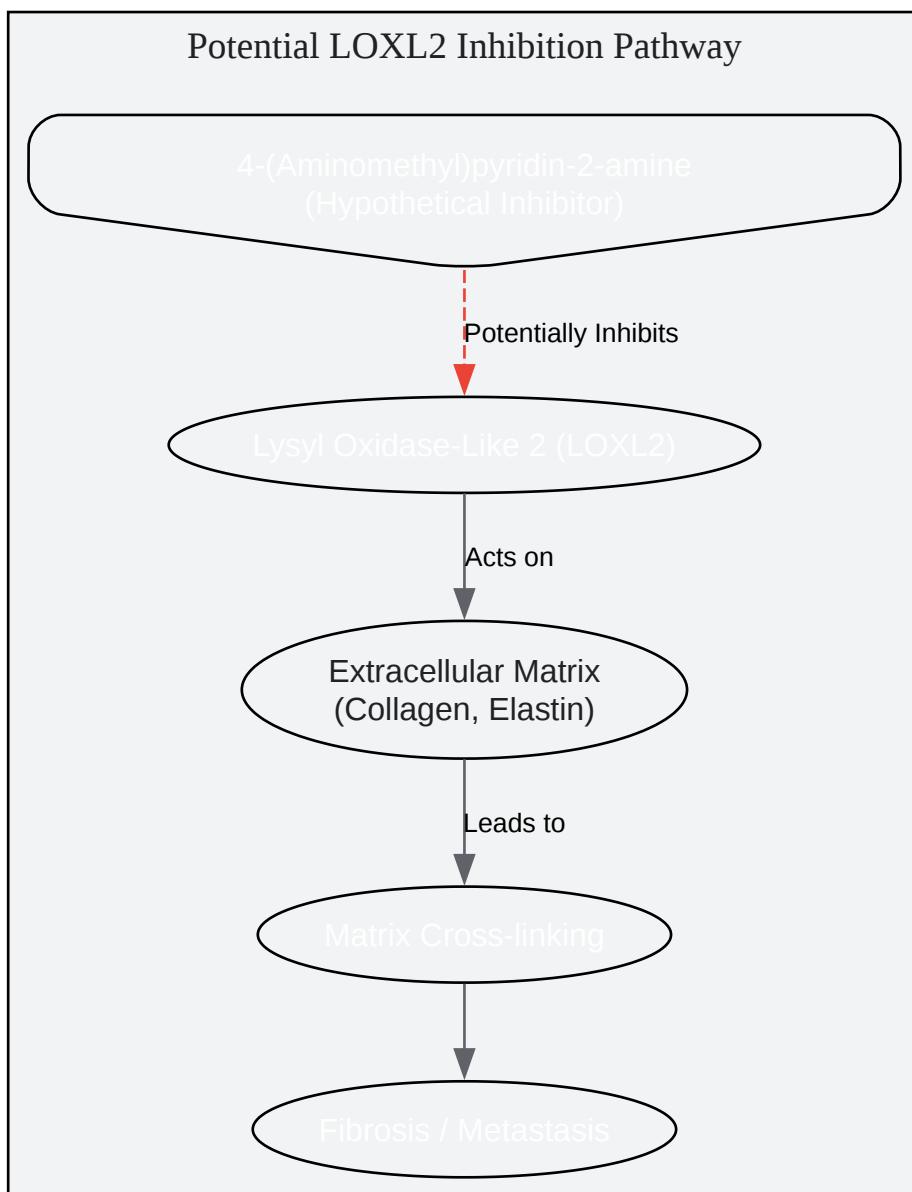


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Caption: Hypothetical inhibition of Nitric Oxide Synthase.

Potential as a Lysyl Oxidase-Like 2 (LOXL2) Inhibitor

Derivatives of 4-(aminomethyl)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2).^[4] LOXL2 is an enzyme involved in the cross-linking of collagen and elastin, and its upregulation is associated with fibrotic diseases and cancer metastasis. The aminomethylpyridine core of these inhibitors is crucial for their activity.



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Caption: Potential role in the LOXL2 signaling pathway.

Conclusion and Future Directions

4-(Aminomethyl)pyridin-2-amine is a readily accessible compound with significant potential for further development in medicinal chemistry. While specific biological data for this exact molecule is not yet publicly available, the well-documented activities of related aminopyridine

derivatives strongly suggest that it could serve as a valuable starting point for the design of novel inhibitors for enzymes such as nitric oxide synthases and lysyl oxidases.

Future research should focus on the following areas:

- Detailed Synthesis and Characterization: Publication of a detailed and reproducible synthetic protocol for **4-(aminomethyl)pyridin-2-amine**, including full characterization data (NMR, MS, IR, etc.).
- Biological Screening: Systematic screening of the compound against a panel of relevant biological targets, particularly NOS and LOX isoforms, to determine its inhibitory activity and selectivity.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to explore the structure-activity relationships and optimize potency and selectivity for a desired target.

The availability of such data would be invaluable to the scientific community and could pave the way for the development of new therapeutic agents based on this promising scaffold.

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